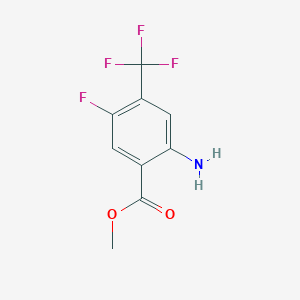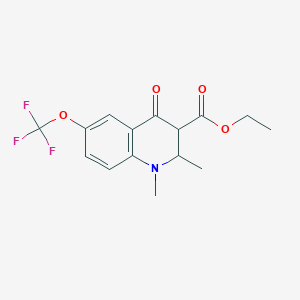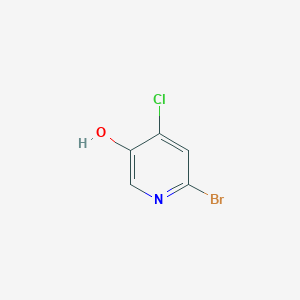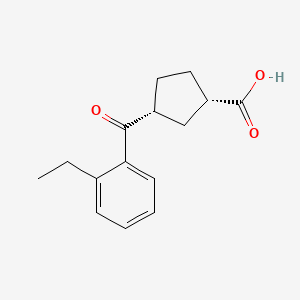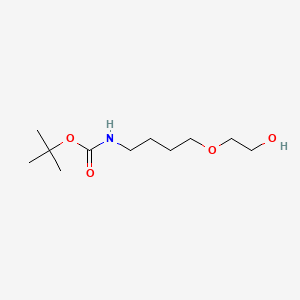![molecular formula C9H7BrN2O B8250729 1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B8250729.png)
1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone” is a compound with the molecular formula C9H7BrN2O . It is a derivative of pyrrolopyridine, which has been studied for its potential anticancer activities .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized as colchicine-binding site inhibitors . The starting material 6-bromo-1H-pyrrolo[3,2-c]pyridine was dissolved in 1,4-dioxane along with other reagents .
Molecular Structure Analysis
The molecular structure of “1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone” includes a bromine atom attached to a pyrrolopyridine ring, with an ethanone group attached to the ring .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone” are not detailed in the search results, similar compounds have been studied for their interactions with tubulin, a protein involved in cell division .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.07 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound’s XLogP3-AA value, a measure of its lipophilicity, is 1.7 .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(5-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)7-3-11-8-4-12-9(10)2-6(7)8/h2-4,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAJQORKGZAXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=CN=C(C=C12)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


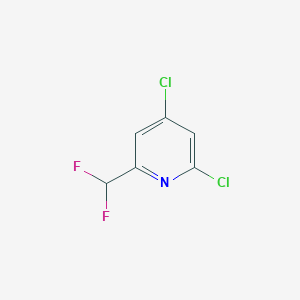

![tert-butyl N-(4-fluoro-3,5-dimethylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B8250668.png)

